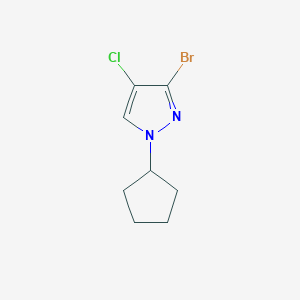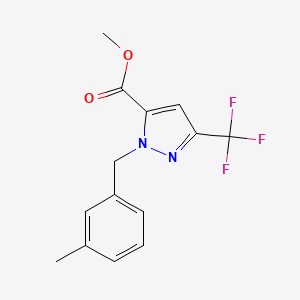![molecular formula C12H14F4N2O B12224336 {1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B12224336.png)
{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol is a complex organic compound that features a piperidine ring substituted with a fluorinated pyridine moiety and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorinated pyridine ring can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of {1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The fluorinated pyridine moiety can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
The unique combination of a fluorinated pyridine ring and a piperidine moiety in {1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H14F4N2O |
|---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
[1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H14F4N2O/c13-10-5-9(12(14,15)16)6-17-11(10)18-3-1-8(7-19)2-4-18/h5-6,8,19H,1-4,7H2 |
InChI Key |
SHSNCSGIDDUXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=N2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one](/img/structure/B12224256.png)
![5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12224270.png)

![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12224276.png)

![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12224288.png)
![4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid](/img/structure/B12224289.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224299.png)
![2-{[1-(But-3-en-1-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12224319.png)
![6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12224325.png)
![Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine](/img/structure/B12224332.png)
![3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one](/img/structure/B12224338.png)
![2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12224340.png)

